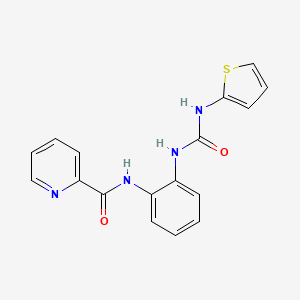

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

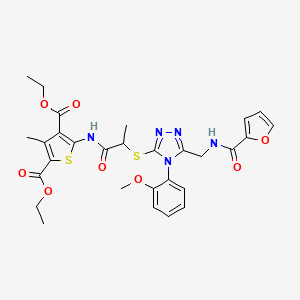

“N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide” is a complex organic compound that contains a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . This compound is a part of a broader class of thiophene-based analogs, which have been of interest to scientists due to their potential biological activity .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A common method for synthesizing thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide” can be characterized by various spectroscopic methods, including FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography . The thiophene ring system in the molecule contributes to its unique properties and applications .Chemical Reactions Analysis

Thiophene derivatives, including “N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide”, can undergo a variety of chemical reactions. For instance, the CH-acidic position in the thiophene ring allows for reactions with nitriles, yielding aminothiophene derivatives . The newly formed amino group can then react in a domino process with a ketone, forming an enamine, which can condense with the keto-group to form a pyridine ring .Physical And Chemical Properties Analysis

Thiophene, a key component of “N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

- Results : Compound 4f exhibited excellent fungicidal activity, surpassing commercial fungicides. It is a promising candidate for further development .

- Applications : Researchers explore these compounds for their potential as lead molecules in drug discovery. Their unique structural features make them valuable anchors for combinatorial libraries .

- Studies : Some novel 2-(3-cyano-6-(thiophen-2-yl)-4,4-dimethylcyclohexa-2,5-dien-1-ylidene)malononitrile derivatives were synthesized and evaluated for anticancer effects. Morphological and nuclear changes in tumor cells were observed, indicating potential therapeutic applications .

Fungicidal Activity

Medicinal Chemistry

Anticancer Research

properties

IUPAC Name |

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-16(14-8-3-4-10-18-14)19-12-6-1-2-7-13(12)20-17(23)21-15-9-5-11-24-15/h1-11H,(H,19,22)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUMRMSYPPVSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2694443.png)

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2694449.png)

![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2694456.png)

![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)